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Core Science & Biosynthesis

Foundational

physicochemical properties of (2-Bromoethyl)(ethyl)methylamine hydrobromide

An In-depth Technical Guide to the Physicochemical Properties of (2-Bromoethyl)(ethyl)methylamine Hydrobromide Introduction (2-Bromoethyl)(ethyl)methylamine hydrobromide is a tertiary amine hydrobromide salt. As a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (2-Bromoethyl)(ethyl)methylamine Hydrobromide

Introduction

(2-Bromoethyl)(ethyl)methylamine hydrobromide is a tertiary amine hydrobromide salt. As a reactive intermediate, it possesses a bromoalkyl group susceptible to nucleophilic substitution, making it a valuable building block in synthetic organic chemistry. Understanding its core physicochemical properties is paramount for its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of its chemical identity, key physical properties, a plausible synthetic pathway, and essential analytical and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. The following identifiers and structural representations define (2-Bromoethyl)(ethyl)methylamine hydrobromide.

  • IUPAC Name : 2-bromo-N-ethyl-N-methylethanamine;hydrobromide[1]

  • CAS Number : 5845-27-2[1]

  • Molecular Formula : C₅H₁₃Br₂N[1]

  • Synonyms : 2-Bromo-N-ethyl-N-methylethan-1-amine hydrobromide[1]

The structure consists of a tertiary amine core with methyl, ethyl, and 2-bromoethyl substituents. The amine nitrogen is protonated by hydrobromic acid to form the hydrobromide salt.

synthesis_workflow start N-ethyl-N-methylethanolamine + Hydrobromic Acid (HBr) reaction Reaction Vessel (Cool to 0-5°C) start->reaction Add dropwise heating Heat to >100°C (Remove water) reaction->heating Gradual heating crystallization Cool and Add Acetone (Promote Crystallization) heating->crystallization After water removal filtration Filter and Collect Solid crystallization->filtration Cool to 0°C drying Dry Product Under Vacuum filtration->drying product (2-Bromoethyl)(ethyl)methylamine Hydrobromide drying->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for synthesizing similar compounds. [2][3][4]

  • Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a distillation head, add a stoichiometric excess of concentrated (e.g., 48%) hydrobromic acid.

  • Initial Cooling: Cool the hydrobromic acid in an ice bath to 0-5°C.

  • Precursor Addition: Slowly add N-ethyl-N-methylethanolamine dropwise from the dropping funnel, ensuring the internal temperature does not rise significantly. The slow addition is critical to control the initial exothermic reaction.

  • Reaction and Dehydration: After the addition is complete, gradually heat the reaction mixture. The temperature should be raised to above 100°C to distill off the water formed during the reaction, driving the equilibrium towards the product. [2]5. Crystallization: Once water removal is complete, cool the resulting viscous residue. While still warm (around 70°C), add cold acetone to the mixture with stirring. [3]Acetone acts as an anti-solvent, causing the desired hydrobromide salt to precipitate while impurities remain in solution.

  • Isolation: Cool the slurry in an ice bath for at least one hour to maximize crystal formation. Collect the solid product by vacuum filtration.

  • Purification and Drying: Wash the collected solid with cold acetone until the filtrate is colorless to remove any remaining impurities. [3]Dry the final product under vacuum to yield (2-Bromoethyl)(ethyl)methylamine hydrobromide as a white or off-white solid.

Analytical Methodologies

To confirm the identity and purity of the synthesized compound and to accurately measure its properties, several standard analytical techniques are employed.

Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound, while a broad or depressed range indicates the presence of impurities.

  • Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point. For analogous compounds like 2-Bromoethylamine hydrobromide, the melting point is around 172-177°C. [5]

Protocol: Solubility Assessment

A qualitative and semi-quantitative assessment of solubility provides practical information for selecting appropriate reaction or formulation solvents.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, acetone, hexanes).

  • Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.

  • Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments.

  • Observation: After each addition, cap the vial and vortex or shake vigorously for 30 seconds. Observe for complete dissolution.

  • Classification: Record the solubility based on the volume of solvent required for dissolution (e.g., "soluble" if dissolved in <1 mL, "sparingly soluble" if dissolved in 1-10 mL, "insoluble" if >10 mL is required). As a salt, it is expected to be readily soluble in water. [6]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the methyl, ethyl, and bromoethyl groups, with characteristic chemical shifts and coupling patterns that confirm the connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks would include N-H stretching for the ammonium salt and C-H stretching for the alkyl groups.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the parent ion, confirming the molecular weight of the free base after deprotonation.

Stability, Storage, and Safe Handling

Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.

  • Hazards: Similar bromoalkylamine hydrobromides are classified as harmful if swallowed, and cause skin and serious eye irritation. [7][8]They may also cause respiratory irritation. [7]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [9][10]Given its hygroscopic nature, storage under an inert gas is recommended. [2]* Incompatibility: Avoid contact with strong oxidizing agents. [7][9]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Small quantities may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. [10]

Conclusion

(2-Bromoethyl)(ethyl)methylamine hydrobromide is a reactive chemical intermediate whose utility is defined by its physicochemical properties. Its identity is confirmed by its molecular formula (C₅H₁₃Br₂N) and CAS number (5845-27-2). As a water-soluble, hygroscopic solid, it requires careful handling and storage under dry, inert conditions to prevent degradation. The synthetic route, derived from analogous preparations, involves the straightforward bromination of its corresponding amino alcohol. The analytical protocols outlined provide the necessary framework for quality control and experimental use. This guide serves as a foundational resource for scientists leveraging this compound in their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155978264, (2-Bromoethyl)(ethyl)methylamine hydrobromide. Retrieved February 17, 2026, from [Link]

  • Cortese, F. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure. [Link]

  • Loba Chemie. (2016, May 12). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 2-bromoethylamine hydrobromide. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2020, July 2). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved February 17, 2026, from [Link]

  • MP Biomedicals. (n.d.). 2-Bromoethylamine Hydrobromide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of (2-Bromoethyl)(ethyl)methylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromoethyl)(ethyl)methylamine hydrobromide is a tertiary amine hydrobromide salt with significant potential as a building block in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)(ethyl)methylamine hydrobromide is a tertiary amine hydrobromide salt with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. Its bifunctional nature, containing both a reactive bromoethyl group and a tertiary amine, allows for a diverse range of chemical transformations. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Bromoethyl)(ethyl)methylamine hydrobromide, grounded in the spectral data of analogous compounds and fundamental spectroscopic principles.

Molecular Structure:

The structure of (2-Bromoethyl)(ethyl)methylamine hydrobromide is presented below. The hydrobromide salt form means the tertiary amine is protonated, and there is a bromide counter-ion.

Figure 1: Structure of (2-Bromoethyl)(ethyl)methylamine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for (2-Bromoethyl)(ethyl)methylamine hydrobromide, the following is a predictive analysis based on established chemical shift correlations and data from similar structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and bromoethyl groups attached to the nitrogen atom. The protonation of the amine will lead to a downfield shift of the adjacent protons.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₂-Br3.6 - 3.8Triplet2H
-N⁺H-CH₂-3.3 - 3.5Triplet2H
-N⁺H-CH₂-CH₃3.1 - 3.3Quartet2H
-N⁺H-CH₃2.8 - 3.0Singlet3H
-CH₂-CH₃1.3 - 1.5Triplet3H

Detailed Interpretation of Predicted ¹H NMR Spectrum:

  • -CH₂-Br (3.6 - 3.8 ppm, Triplet): The methylene protons adjacent to the bromine atom are expected to be the most deshielded due to the strong electron-withdrawing effect of bromine. The signal is predicted to be a triplet due to coupling with the adjacent methylene group (-N⁺H-CH₂-).

  • -N⁺H-CH₂- (3.3 - 3.5 ppm, Triplet): These methylene protons are adjacent to the positively charged nitrogen atom, resulting in a significant downfield shift. This signal is expected to be a triplet due to coupling with the -CH₂-Br protons.

  • -N⁺H-CH₂-CH₃ (3.1 - 3.3 ppm, Quartet): The methylene protons of the ethyl group are also deshielded by the adjacent positively charged nitrogen. The signal will be a quartet due to coupling with the three protons of the methyl group.

  • -N⁺H-CH₃ (2.8 - 3.0 ppm, Singlet): The methyl protons attached to the nitrogen are deshielded and will appear as a singlet as there are no adjacent protons to couple with.

  • -CH₂-CH₃ (1.3 - 1.5 ppm, Triplet): The methyl protons of the ethyl group are the most shielded and will appear as a triplet due to coupling with the adjacent methylene protons. A typical coupling constant for an ethyl group is around 7 Hz.

The proton on the nitrogen atom may or may not be observable depending on the solvent and its exchange rate. In a non-protic solvent, it might appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-C H₂-Br25 - 35
-N⁺H-C H₂-50 - 60
-N⁺H-C H₂-CH₃45 - 55
-N⁺H-C H₃35 - 45
-CH₂-C H₃10 - 15

Detailed Interpretation of Predicted ¹³C NMR Spectrum:

  • -CH₂-Br (25 - 35 ppm): The carbon atom bonded to the bromine is expected to be in this region. The "heavy atom effect" of bromine can cause a shift to a lower ppm value than might be expected based solely on electronegativity.[1]

  • -N⁺H-CH₂- and -N⁺H-CH₂-CH₃ (50 - 60 ppm and 45 - 55 ppm): The carbon atoms directly attached to the protonated nitrogen are significantly deshielded and will appear downfield.

  • -N⁺H-CH₃ (35 - 45 ppm): The methyl carbon attached to the nitrogen will also be deshielded.

  • -CH₂-CH₃ (10 - 15 ppm): The terminal methyl carbon of the ethyl group will be the most shielded and appear at the highest field.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert NMR tube into the spectrometer. transfer->insert lock_shim Lock and shim the magnetic field. insert->lock_shim acquire Acquire ¹H and ¹³C spectra using standard parameters. lock_shim->acquire fourier Apply Fourier transform to the FID. acquire->fourier phase_baseline Phase and baseline correct the spectrum. fourier->phase_baseline reference Reference the spectrum to the solvent peak or an internal standard (e.g., TMS). phase_baseline->reference integrate Integrate the peaks in the ¹H spectrum. reference->integrate G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing atr Place a small amount of the solid sample directly on the ATR crystal. background Acquire a background spectrum of the empty accessory. atr->background kbr Alternatively, grind a small amount of sample with dry KBr and press into a pellet. kbr->background sample_scan Acquire the sample spectrum. background->sample_scan correction The instrument software automatically ratios the sample spectrum to the background spectrum. sample_scan->correction peak_picking Identify and label the major absorption peaks. correction->peak_picking

Figure 3: Workflow for IR data acquisition.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: A background spectrum of the empty ATR accessory or the KBr pellet holder is first recorded. Then, the sample is placed in the instrument, and the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The major peaks are then identified and their wavenumbers recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. For (2-Bromoethyl)(ethyl)methylamine hydrobromide, Electron Ionization (EI) would likely lead to extensive fragmentation. Electrospray Ionization (ESI) in positive ion mode would be more suitable for observing the protonated molecule.

Predicted Mass Spectrum Data (ESI+)
IonPredicted m/zNotes
[M+H]⁺166/168This is the protonated free amine, (2-Bromoethyl)(ethyl)methylamine. The two peaks are due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
[M+H - HBr]⁺86Loss of HBr from the parent ion.

Detailed Interpretation of Predicted Mass Spectrum:

Under ESI+ conditions, the observed ion would be the protonated form of the free amine, [(C₅H₁₂BrN)H]⁺.

  • [M+H]⁺ at m/z 166/168: The most important feature would be the isotopic pattern of bromine. There would be two peaks of nearly equal intensity at m/z 166 (for ⁷⁹Br) and m/z 168 (for ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the ion.

  • Fragmentation: A likely fragmentation pathway would be the loss of a molecule of HBr, leading to a fragment ion at m/z 86. Alpha-cleavage, common for amines, could also occur. [2]This involves the cleavage of a C-C bond adjacent to the nitrogen. For example, the loss of a propyl radical would result in a fragment at m/z 124/126, and the loss of an ethyl radical would give a fragment at m/z 138/140.

G parent [(CH₃CH₂)N⁺H(CH₃)(CH₂CH₂Br)] m/z 166/168 frag1 [C₅H₁₂N]⁺ m/z 86 parent->frag1 - HBr frag2 [C₄H₁₀NBr]⁺ m/z 138/140 parent->frag2 - CH₃•

Figure 4: Predicted major fragmentation pathways for (2-Bromoethyl)(ethyl)methylamine in ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water). infuse Infuse the sample solution into the ESI source via a syringe pump. dissolve->infuse tune Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest. infuse->tune acquire Acquire the mass spectrum in positive ion mode over a suitable mass range. tune->acquire analyze Analyze the resulting spectrum to identify the molecular ion and major fragment ions. acquire->analyze isotope Examine the isotopic pattern of bromine-containing ions. analyze->isotope

Figure 5: Workflow for ESI-MS data acquisition.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol or an acetonitrile/water mixture.

  • Data Acquisition: Infuse the sample solution into the electrospray source. Optimize the source parameters, such as capillary voltage and nebulizing gas flow, to obtain a stable and strong signal for the ion of interest. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion.

  • Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion peak and its characteristic bromine isotopic pattern. Identify any significant fragment ions and propose fragmentation pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of (2-Bromoethyl)(ethyl)methylamine hydrobromide. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers and scientists working with this compound. The characteristic signals, such as the downfield shifted protons in ¹H NMR, the N⁺-H stretch in the IR spectrum, and the bromine isotopic pattern in the mass spectrum, serve as critical identifiers for structural confirmation and purity assessment. As with any predictive analysis, experimental verification is essential, and this guide provides a solid foundation for acquiring and interpreting that data.

References

Sources

Foundational

An In-depth Technical Guide on the Safety and Handling of (2-Bromoethyl)(ethyl)methylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal risk assessment or institutional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal risk assessment or institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all local, state, and federal regulations.

Introduction

(2-Bromoethyl)(ethyl)methylamine hydrobromide is a bifunctional reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block for creating complex molecules, such as in the synthesis of active pharmaceutical ingredients (APIs), is well-established.[1][2] The compound features a reactive bromoethyl group, making it an effective alkylating agent, and an amine stabilized as a hydrobromide salt.[1] This dual functionality, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory or manufacturing setting. This guide provides an in-depth analysis of the safety and handling precautions for (2-Bromoethyl)(ethyl)methylamine hydrobromide, grounded in its chemical properties and established safety science.

Part 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of (2-Bromoethyl)(ethyl)methylamine hydrobromide is the foundation of safe handling. This compound presents a multifaceted risk profile that demands careful consideration.

Toxicological Profile

(2-Bromoethyl)(ethyl)methylamine hydrobromide is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is crucial to recognize the potential for both acute and chronic health effects.

  • Acute Toxicity: Ingestion of this compound may be harmful, with animal studies suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[4] It can cause irritation to the gastrointestinal tract, leading to nausea, vomiting, and diarrhea.[5] Inhalation may lead to respiratory tract irritation, and in severe cases, aspiration can cause respiratory swelling and pneumonitis.[5][6]

  • Dermal and Ocular Effects: The compound is a known skin and eye irritant.[4][6][7][8] Direct contact can cause skin inflammation and may exacerbate pre-existing dermatitis.[4] It is critical to avoid contact with open cuts or abraded skin, as entry into the bloodstream can lead to systemic injury.[4] In the eyes, it can cause serious irritation and potential damage.[4][6][7][8]

  • Sensitization and Long-Term Effects: A significant concern is the potential for skin sensitization, which can lead to allergic reactions upon repeated exposure.[4][7][8] Symptoms of an allergic reaction may include rash, itching, and swelling.[7] There is also limited evidence suggesting a carcinogenic effect and the possibility of irreversible effects.[4] Furthermore, the substance has been shown to be mutagenic in at least one assay, indicating potential for damage to cellular DNA.[4]

Physicochemical Hazards

While not highly flammable, (2-Bromoethyl)(ethyl)methylamine hydrobromide is a combustible solid.[4] The primary physicochemical hazard arises from the potential for dust explosions. Like many organic dusts, when finely divided and suspended in air in a confined space, it can form an explosive mixture with a source of ignition.[4]

Environmental Hazards

This compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] Therefore, it is imperative to prevent its release into drains, waterways, or the soil.[3]

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are paramount. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, is essential for minimizing risk.

Engineering Controls

The primary line of defense is to handle (2-Bromoethyl)(ethyl)methylamine hydrobromide in a well-ventilated area.[4]

  • Fume Hoods: All weighing and transfer operations should be conducted within a properly functioning chemical fume hood.[9] This not only contains dust and vapors but also provides a physical barrier in case of splashes.[9]

  • Ventilation: Local exhaust ventilation should be used to control airborne concentrations at the source.[5] General laboratory ventilation should ensure a sufficient number of air changes per hour to prevent the accumulation of airborne contaminants.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.[10]

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[9][11]Protects against dust particles and chemical splashes that can cause serious eye damage.[4][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[11][12]Prevents skin contact, irritation, and potential sensitization.[4][12]
Body Protection A flame-resistant lab coat or chemical-resistant coveralls should be worn.[12][13]Protects the skin from spills and contamination of personal clothing.[12]
Respiratory Protection For situations where dust generation cannot be adequately controlled by engineering means, a NIOSH/MSHA-approved respirator is necessary.[10][11]Prevents the inhalation of harmful dust particles.[3][11]

Causality in PPE Selection: The choice of PPE is directly linked to the identified hazards. For instance, the requirement for chemical safety goggles stems from the compound's classification as a serious eye irritant.[6][7][8] Similarly, the need for chemical-resistant gloves is a direct consequence of its skin-irritating and sensitizing properties.[4][7][8]

Part 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidents and maintaining the integrity of the compound.

Handling Procedures
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[4] Use dry clean-up procedures for any spills.[4]

  • Inert Atmosphere: For reactions that are sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14][15]

  • Hygroscopic Nature: The compound is hygroscopic and will absorb moisture from the air.[2][5][7] Keep containers tightly closed when not in use.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][7][13] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[1][3]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents.[5][7]

Part 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All personnel handling this compound must be familiar with the following procedures.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][7]
Spill and Leak Response
  • Minor Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

  • Major Spills: In the case of a large spill, evacuate the area and alert emergency services.[4] Only trained personnel with appropriate PPE should attempt to clean up the spill.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6]

  • Hazardous Combustion Products: Upon heating to decomposition, the compound may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2][5][7] Firefighters should wear self-contained breathing apparatus (SCBA).

Part 5: Disposal Considerations

Waste generated from the use of (2-Bromoethyl)(ethyl)methylamine hydrobromide must be handled as hazardous waste.

  • Disposal Method: Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[16]

  • Container Disposal: Dispose of empty containers as unused product.[16]

Visualizations

Workflow for Safe Handling of (2-Bromoethyl)(ethyl)methylamine Hydrobromide

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult SDS and Conduct Risk Assessment prep2 Ensure Engineering Controls are Functional (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Dispose of Waste post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: A logical workflow for the safe handling of (2-Bromoethyl)(ethyl)methylamine hydrobromide.

Emergency Response Decision Tree

G Emergency Response Decision Tree cluster_exposure Emergency Response Decision Tree cluster_spill Emergency Response Decision Tree cluster_fire Emergency Response Decision Tree exposure Exposure Event? spill Spill or Release? exposure->spill No exposure_type Determine Route of Exposure exposure->exposure_type Yes fire Fire? spill->fire No spill_size Assess Spill Size spill->spill_size Yes fire_actions Use Appropriate Extinguishing Media (Dry Chemical, CO2) fire->fire_actions Yes inhalation Inhalation: Move to Fresh Air, Seek Medical Attention exposure_type->inhalation skin Skin Contact: Remove Contaminated Clothing, Wash Area exposure_type->skin eye Eye Contact: Flush with Water for 15 min, Seek Medical Attention exposure_type->eye ingestion Ingestion: Rinse Mouth, Seek Immediate Medical Attention exposure_type->ingestion minor_spill Minor Spill: Clean up with Appropriate PPE spill_size->minor_spill major_spill Major Spill: Evacuate Area, Alert Emergency Services spill_size->major_spill scba Wear SCBA fire_actions->scba

Caption: A decision tree for responding to emergencies involving (2-Bromoethyl)(ethyl)methylamine hydrobromide.

References

  • 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. (2016, May 12). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet. (2017, July 12). MP Biomedicals. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Safety Storage Systems. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Solimix. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. Retrieved from [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. (2024, December 6). Lab Manager. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation using (2-Bromoethyl)(ethyl)methylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using (2-Bromoethyl)(ethyl)methylamine hydrobromid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using (2-Bromoethyl)(ethyl)methylamine hydrobromide. This versatile reagent is a valuable tool for introducing the N-ethyl-N-methyl-aminoethyl moiety, a common structural motif in pharmacologically active compounds. These protocols are designed to provide reproducible and scalable methods for research and development, with a focus on maximizing yield and purity while ensuring operator safety. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols for various amine substrates, offer guidance on reaction optimization and troubleshooting, and discuss crucial safety considerations.

Introduction: The Strategic Importance of N-Alkylation

The introduction of alkyl groups to a nitrogen atom is a cornerstone of modern medicinal chemistry. N-alkylation can profoundly influence a molecule's pharmacological profile, affecting properties such as potency, selectivity, solubility, and metabolic stability. The N-ethyl-N-methyl-aminoethyl group, in particular, is a key pharmacophore in a range of therapeutic agents.

(2-Bromoethyl)(ethyl)methylamine hydrobromide offers a direct and efficient means of incorporating this functional group. However, the inherent reactivity of amines presents a significant challenge: over-alkylation. The product of the initial alkylation, a more substituted amine, is often more nucleophilic than the starting material, leading to a cascade of reactions that can result in a complex mixture of products.[1][2] This guide will focus on strategies to control this reactivity and achieve selective N-alkylation.

The Underlying Chemistry: A Mechanistic Perspective

The N-alkylation of an amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl bromide and displacing the bromide ion as a leaving group.

The Challenge of Over-alkylation

As depicted in the diagram below, the initial reaction of a primary amine with (2-Bromoethyl)(ethyl)methylamine results in a secondary amine. This secondary amine is generally more nucleophilic than the starting primary amine and can compete for the remaining alkylating agent, leading to the formation of a tertiary amine.[1][4] This process can continue to form a quaternary ammonium salt.

Figure 1: The competitive reaction pathway leading to over-alkylation.

The Key to Selectivity: Controlled Deprotonation

The hydrobromide salt of (2-Bromoethyl)(ethyl)methylamine is a stable, crystalline solid.[5] The key to a successful and selective N-alkylation lies in the controlled use of a base. In the presence of a base, the amine nucleophile is deprotonated, generating the free amine in situ. By carefully selecting the base and reaction conditions, we can control the concentration of the free amine and minimize the potential for over-alkylation.[6][7]

A highly effective strategy involves the slow addition of a base to a mixture of the amine and the alkylating agent. This maintains a low concentration of the free amine, favoring the initial alkylation step.[7]

G cluster_0 Acid-Base Equilibrium cluster_1 N-Alkylation AmineSalt R-NH₃⁺ Br⁻ FreeAmine R-NH₂ (Nucleophilic) AmineSalt->FreeAmine + Base Base Base FreeAmine->AmineSalt + H⁺ ProtonatedBase Base-H⁺ FreeAmine_2 R-NH₂ Product Product FreeAmine_2->Product + Alkylating Agent AlkylatingAgent Br-(CH₂)₂-N(Et)Me AlkylatingAgent->Product

Figure 2: The crucial role of the base in generating the nucleophilic free amine.

Experimental Protocols

Materials and Reagents
  • (2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS: 5845-27-2)[5]

  • Amine substrate (primary or secondary)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)[8]

  • Base (e.g., K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA))[8]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use

  • Magnetic stirrer and heating mantle

Safety Precautions
  • (2-Bromoethyl)(ethyl)methylamine hydrobromide is a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Inert gas should be used to create an anhydrous atmosphere, as moisture can interfere with the reaction.

General Protocol for N-Alkylation of a Primary Amine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add the primary amine (1.0 equivalent).

  • Add anhydrous solvent (see Table 1 for suggestions).

  • Add (2-Bromoethyl)(ethyl)methylamine hydrobromide (1.0-1.2 equivalents).

  • Add the base (2.0-2.5 equivalents). For solid bases like K₂CO₃ or Cs₂CO₃, add them directly. For liquid bases like TEA or DIPEA, add them dropwise.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (see Table 1). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate has formed (e.g., the hydrobromide salt of the base), remove it by filtration.

    • Transfer the filtrate to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining salts and the solvent (if DMF or DMSO was used).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, crystallization, or distillation, depending on its physical properties.

General Protocol for N-Alkylation of a Secondary Amine

The procedure for alkylating a secondary amine is analogous to that for a primary amine. However, as secondary amines are generally more nucleophilic, over-alkylation to the quaternary ammonium salt can be a more significant issue.[4] Careful control of stoichiometry and reaction conditions is crucial.

  • Reaction Setup: Follow the same setup as for primary amines, using the secondary amine as the substrate.

  • Reaction Execution: Use a 1:1 molar ratio of the secondary amine to (2-Bromoethyl)(ethyl)methylamine hydrobromide. The reaction may proceed at a lower temperature or for a shorter duration.

  • Work-up and Purification: Follow the same procedure as for primary amines.

Reaction Parameters and Optimization

The choice of solvent, base, and temperature can significantly impact the outcome of the N-alkylation reaction. The following table provides a starting point for optimization.

ParameterRecommended Conditions and Rationale
Solvent Polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively solvate the ionic intermediates and facilitate the SN2 reaction.[8] Acetone can also be a suitable solvent.[8]
Base Inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often effective and easy to remove during work-up.[8] Organic bases such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are also commonly used, particularly when a soluble base is required. The choice of base can influence the reaction rate and selectivity.[7]
Temperature Reactions are typically run at room temperature to 80 °C . Higher temperatures can increase the reaction rate but may also promote side reactions. Optimization is key to finding the balance between reaction time and product purity.
Stoichiometry For mono-alkylation of primary amines, a slight excess of the amine (1.1-1.2 equivalents) can sometimes be used to consume all the alkylating agent. For secondary amines, a 1:1 ratio is recommended to minimize the formation of the quaternary ammonium salt.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently strong base - Low reaction temperature - Inactive alkylating agent- Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). - Gradually increase the reaction temperature in 10 °C increments. - Verify the quality and purity of the (2-Bromoethyl)(ethyl)methylamine hydrobromide.
Over-alkylation - Reaction temperature is too high - Reaction time is too long - Base is too strong or added too quickly- Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Add the base portion-wise or via syringe pump over several hours.[7]
Difficult Purification - Complex reaction mixture due to side products - Product is highly polar- Optimize the reaction conditions to improve selectivity. - Consider a different purification technique, such as converting the product to its salt for crystallization.

Conclusion

The N-alkylation protocols outlined in this guide provide a robust framework for the synthesis of a variety of N-(2-(ethyl(methyl)amino)ethyl) substituted amines. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can successfully employ (2-Bromoethyl)(ethyl)methylamine hydrobromide to generate valuable compounds for drug discovery and development. The key to success lies in a systematic approach to optimization and a commitment to safe laboratory practices.

References

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. ([Link])

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
  • Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. Retrieved from [Link]

  • European Chemicals Agency. Synthesis of Tertiary Aliphatic Amines. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014).
  • Cortese, F. (1941). β-Bromoethylamine Hydrobromide. Organic Syntheses, Coll. Vol. 2, p.91.
  • Chemguide. (n.d.). Making amines. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (1996). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 61(21), 7240–7241.
  • Wentland, M. P. (2011). U.S.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Bhattacharyya, S., Kumpaty, H. J., & Williamson, J. S. (2003). Synthesis of N-Methyl Secondary Amines.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • Reddit. (2021, March 17).
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79549, (2-Bromoethyl)(ethyl)methylamine hydrobromide. Retrieved from [Link].

  • MySkinRecipes. (n.d.). N-(2-bromoethyl)-n-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
  • Campbell, K. N., et al. (1955). N-Methylethylamine. Organic Syntheses, Coll. Vol. 3, p.624.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • European Patent Office. (1981).
  • Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of Alkylation with (2-Bromoethyl)(ethyl)methylamine Hydrobromide

Welcome to the technical support center for optimizing alkylation reactions utilizing (2-Bromoethyl)(ethyl)methylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing alkylation reactions utilizing (2-Bromoethyl)(ethyl)methylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent and achieve higher yields and purity in their synthetic endeavors. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.

Troubleshooting Guide

Q1: My alkylation reaction with (2-Bromoethyl)(ethyl)methylamine hydrobromide is resulting in low or no yield. What are the primary factors to investigate?

Low or no yield in this alkylation is a frequent issue stemming from several critical factors. A systematic approach to troubleshooting is essential.

1. Incomplete Deprotonation of the Amine Salt:

The hydrobromide salt of (2-Bromoethyl)(ethyl)methylamine is acidic and requires a suitable base to liberate the free, nucleophilic tertiary amine. Inadequate deprotonation is a primary cause of reaction failure.

  • Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the ammonium salt. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the (2-Bromoethyl)(ethyl)methylamine hydrobromide.[1][2]

  • Stoichiometry of the Base: At least one equivalent of base is required to neutralize the hydrobromide salt. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the deprotonation to completion.

  • Solubility of the Base: Inorganic bases like potassium carbonate have poor solubility in many organic solvents, which can limit their effectiveness.[3]

2. Suboptimal Reaction Conditions:

  • Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[4] If the reaction is sluggish at room temperature, a gradual increase in temperature should be explored.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.[4]

3. Reactant Quality:

  • Purity of (2-Bromoethyl)(ethyl)methylamine hydrobromide: Impurities in the starting material can interfere with the reaction. It is crucial to use a high-purity reagent.[5]

  • Stability of the Alkylating Agent: While (2-Bromoethyl)(ethyl)methylamine is a versatile intermediate[5], its stability should be considered, especially under prolonged heating or in the presence of strong bases, which could lead to decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

Side product formation is a common challenge in alkylation reactions. Understanding the potential side reactions is key to mitigating them.

1. Over-alkylation:

If your nucleophile is a primary or secondary amine, it can be alkylated multiple times by the (2-Bromoethyl)(ethyl)methylamine, leading to a mixture of products.[6][7]

  • Mitigation: Use a large excess of the nucleophilic amine relative to the alkylating agent to favor mono-alkylation.[7]

2. Elimination Reaction (E2):

The presence of a strong, sterically hindered base can promote the elimination of HBr from (2-Bromoethyl)(ethyl)methylamine to form N-ethyl-N-methylvinylamine.

  • Mitigation:

    • Use a non-hindered or less basic catalyst if possible.

    • Avoid excessively high temperatures.

    • Choose a base that is strong enough for deprotonation but not overly aggressive in promoting elimination.

3. Hydrolysis of the Alkylating Agent:

If water is present in the reaction mixture, (2-Bromoethyl)(ethyl)methylamine can be hydrolyzed to the corresponding alcohol, (2-hydroxyethyl)(ethyl)methylamine.

  • Mitigation: Ensure all reagents and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Decision Tree for Side Product Minimization:

Caption: Minimizing common side reactions.

Q3: How do I choose the optimal base and solvent for my alkylation reaction?

The choice of base and solvent is interdependent and critical for reaction success.

Base Selection:

The primary role of the base is to deprotonate the (2-Bromoethyl)(ethyl)methylamine hydrobromide to generate the free amine.

Base TypeExamplesAdvantagesDisadvantages
Inorganic Carbonates K₂CO₃, Cs₂CO₃Inexpensive, easy to handle.Often have low solubility in organic solvents.
Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Good solubility in organic solvents.Can sometimes act as nucleophiles, leading to side products.
Stronger Bases Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)Powerful deprotonating agents, drive reaction to completion.Highly reactive, require careful handling under inert atmosphere.

Solvent Selection:

Polar aprotic solvents are generally the best choice for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[4]

SolventDielectric Constant (ε)Properties & Considerations
Acetonitrile (MeCN) 37.5Good for a wide range of alkylations.
Dimethylformamide (DMF) 36.7High boiling point, excellent solvating power.
Dimethyl Sulfoxide (DMSO) 46.7Very high boiling point, excellent solvating power.

Recommendation: Start with a moderately strong and soluble base like triethylamine or DIPEA in a polar aprotic solvent such as acetonitrile or DMF. If the reaction is slow, consider a stronger base like sodium hydride, ensuring strictly anhydrous conditions.[8][9]

Frequently Asked Questions (FAQs)

Q: What is the first step I should take before starting my alkylation reaction?

A: The very first step is to deprotonate the (2-Bromoethyl)(ethyl)methylamine hydrobromide. The hydrobromide salt is not nucleophilic. You must add a suitable base to generate the free tertiary amine in situ before adding your electrophile.

Q: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product will indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the formation of the product and any side products.[9][10][11]

Q: My product is difficult to purify. What are some common purification strategies?

A:

  • Extraction: If your product is soluble in an organic solvent and your starting materials or byproducts are water-soluble, an aqueous workup can be very effective.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[12]

  • Distillation: If your product is a liquid and has a significantly different boiling point from the impurities, distillation can be an option.[13][14]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q: Are there any safety precautions I should be aware of when working with (2-Bromoethyl)(ethyl)methylamine hydrobromide?

A: Yes. (2-Bromoethyl)(ethyl)methylamine hydrobromide is irritating to the skin and respiratory system.[15] It is also hygroscopic, meaning it absorbs moisture from the air.[15] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store it in a tightly sealed container in a cool, dry place.

Experimental Protocols

General Protocol for Alkylation with (2-Bromoethyl)(ethyl)methylamine hydrobromide

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (2-Bromoethyl)(ethyl)methylamine hydrobromide (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add the chosen base (e.g., triethylamine, 1.1 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the mixture. Quench the reaction with water or a dilute aqueous acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Workflow for a Typical Alkylation Experiment:

G A Reactant & Solvent Addition B Base Addition & Stirring A->B C Nucleophile Addition B->C D Heating & Monitoring C->D E Work-up D->E F Extraction E->F G Drying & Concentration F->G H Purification G->H

Sources

Optimization

impact of moisture on (2-Bromoethyl)(ethyl)methylamine hydrobromide reactivity

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is (2-Bromoethyl)(ethyl)methylamine hydrobromide and what are its primary applications? (2-Bromoethyl)(et...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is (2-Bromoethyl)(ethyl)methylamine hydrobromide and what are its primary applications?

(2-Bromoethyl)(ethyl)methylamine hydrobromide is a secondary amine derivative. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of the (ethyl)methylaminoethyl group into a target molecule. This moiety is common in a variety of pharmacologically active compounds.

Q2: What are the key physical and chemical properties I should be aware of?

PropertyValueSource
Molecular Formula C5H13Br2N[1]
Molecular Weight 246.97 g/mol [1]
Appearance White to yellowish-brown crystalline solid or powder[2]
Melting Point 172-176 °C[3]
Solubility Soluble in water[4][5]
Stability Stable under normal conditions, but is hygroscopic and moisture-sensitive[6][7]

Q3: What does it mean that this compound is "hygroscopic"?

Hygroscopic means that the compound has a strong tendency to absorb moisture from the surrounding atmosphere.[6][8] This is a critical consideration for storage and handling, as the presence of water can significantly impact its stability and reactivity in your experiments.

Q4: How should I properly store (2-Bromoethyl)(ethyl)methylamine hydrobromide?

To maintain its integrity, (2-Bromoethyl)(ethyl)methylamine hydrobromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] It is also recommended to store it under an inert gas like argon or nitrogen to further protect it from moisture.[7]

Q5: What are the primary safety hazards associated with this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[6][10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to handle it in a well-ventilated fume hood.[9]

Troubleshooting Guide: Moisture-Related Reactivity Issues

The primary challenge in working with (2-Bromoethyl)(ethyl)methylamine hydrobromide is its sensitivity to moisture. The presence of water can lead to a variety of undesirable outcomes in your reactions.

Issue 1: My N-alkylation reaction is showing low or no yield.

  • Root Cause Analysis: (2-Bromoethyl)(ethyl)methylamine hydrobromide is an alkylating agent. In the presence of water, it can undergo hydrolysis. The water molecule can act as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of the corresponding alcohol, (2-(ethyl(methyl)amino)ethan-1-ol), rendering the reagent inactive for your desired N-alkylation.

  • Troubleshooting Workflow:

    start Low/No Yield in N-Alkylation Reaction check_reagent Visually inspect the reagent. Does it appear clumpy or sticky? start->check_reagent reagent_wet Reagent has likely absorbed moisture. check_reagent->reagent_wet Yes reagent_dry Reagent appears as a free-flowing powder. check_reagent->reagent_dry No dry_reagent Dry the reagent under vacuum (see Protocol 1). reagent_wet->dry_reagent check_solvent Was the solvent anhydrous? dry_reagent->check_solvent reagent_dry->check_solvent solvent_wet Dry the solvent using appropriate methods (e.g., molecular sieves). check_solvent->solvent_wet No solvent_dry Solvent was anhydrous. check_solvent->solvent_dry Yes check_glassware Was all glassware thoroughly dried? solvent_wet->check_glassware solvent_dry->check_glassware glassware_wet Oven-dry or flame-dry all glassware before use. check_glassware->glassware_wet No glassware_dry Glassware was dry. check_glassware->glassware_dry Yes rerun_reaction Rerun the reaction under strictly anhydrous conditions. glassware_wet->rerun_reaction glassware_dry->rerun_reaction

    Troubleshooting workflow for low-yield N-alkylation reactions.

Issue 2: I am observing unexpected side products in my reaction.

  • Root Cause Analysis: Besides hydrolysis of the starting material, moisture can also affect the reaction equilibrium and promote side reactions. For instance, if your substrate also has a hydroxyl group, O-alkylation can compete with the desired N-alkylation, and the presence of water can influence the selectivity of this process.[11]

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried, and all glassware is either oven-dried or flame-dried immediately before use.[12]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[13]

    • Reagent Quality Check: If you suspect your reagent has been compromised, it is best to use a fresh, unopened bottle or to dry the existing stock.

Issue 3: The reagent has turned into a sticky solid or a viscous liquid.

  • Root Cause Analysis: This is a clear physical indication of significant moisture absorption.[2] The crystalline structure of the hydrobromide salt has been disrupted by the formation of hydrates. At this stage, the reagent is likely to have a high water content and will not be suitable for most applications without purification and drying.

  • Recommended Action:

    • For small amounts, it may be more time and cost-effective to discard the compromised reagent and use a fresh supply.

    • For larger quantities, you can attempt to dry the material as described in the protocol below, but you should first verify the purity of the dried material (e.g., by melting point or NMR spectroscopy) before using it in a critical reaction.

Experimental Protocols

Protocol 1: Drying of (2-Bromoethyl)(ethyl)methylamine hydrobromide

This protocol is intended for drying small quantities of the reagent that are suspected to have been exposed to moisture.

  • Preparation: Place the (2-Bromoethyl)(ethyl)methylamine hydrobromide in a suitable round-bottom flask.

  • Drying: Connect the flask to a high-vacuum line (Schlenk line).

  • Heating (Optional and with Caution): Gently heat the flask with a heat gun while under vacuum. Do not exceed a temperature that could cause decomposition. A temperature well below the melting point is recommended.

  • Duration: Continue drying under high vacuum for several hours, or until the material returns to a free-flowing powder.[12]

  • Storage: Once dry, store the reagent in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) or in a glovebox.

Protocol 2: General Procedure for N-Alkylation under Anhydrous Conditions

This is a generalized protocol and should be adapted to the specific requirements of your reaction.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere.[13]

  • Reagent and Solvent Preparation: Use freshly opened or properly dried (2-Bromoethyl)(ethyl)methylamine hydrobromide. Ensure all solvents are of anhydrous grade.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Addition of Reagents: Dissolve the amine substrate and base in the anhydrous solvent. Add the (2-Bromoethyl)(ethyl)methylamine hydrobromide portion-wise as a solid or as a solution in the anhydrous solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Quench the reaction with a suitable reagent and proceed with the extraction and purification of the product.

Logical Relationships in Moisture-Sensitive Reactions

The following diagram illustrates the competing reaction pathways in the presence of moisture.

reagent (2-Bromoethyl)(ethyl)methylamine hydrobromide anhydrous Anhydrous Conditions reagent->anhydrous moisture Moisture Present reagent->moisture amine Amine Substrate (R-NH2) amine->anhydrous water Water (H2O) water->moisture desired_product Desired N-Alkylated Product side_product Hydrolysis Byproduct (Alcohol) anhydrous->desired_product Favored Pathway moisture->side_product Competing Pathway

Competing reaction pathways for (2-Bromoethyl)(ethyl)methylamine hydrobromide.

By rigorously excluding moisture, you favor the desired N-alkylation pathway, leading to a higher yield of your target compound.

References

  • Vertex AI Search, Safety Data Sheet for 2-Bromoethylamine hydrobromide, Revision D
  • TCI EUROPE N.V.
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  • material safety data sheet - 2-bromoethylamine hydrobromide.
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  • University of Colorado Boulder, Drying Organic Solutions.
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  • ChemicalBook, 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9, July 24, 2025.
  • 2-BROMOETHYLAMINE HYDROBROMIDE (FOR SYNTHESIS)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 548842, (2-Bromoethyl)(ethyl)methylamine hydrobromide.
  • Synblock, CAS 40052-63-9 | (2-Bromo-ethyl)-methyl-amine hydrobromide.
  • Guidechem, How to Prepare 2-Bromoethylamine Hydrobromide? - FAQ, December 8, 2020.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide.
  • Gholami, M., et al. (2021).
  • Li, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
  • Bobbio, C., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC.
  • Kwong, K., et al. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol.
  • Chilin, A., et al. (2025, August 6). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction.

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Reference Data & Comparative Studies

Validation

analytical methods for (2-Bromoethyl)(ethyl)methylamine hydrobromide detection

An In-Depth Comparative Guide to Analytical Methods for the Detection of (2-Bromoethyl)(ethyl)methylamine Hydrobromide This guide offers a comprehensive technical comparison of analytical methodologies for the detection...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Methods for the Detection of (2-Bromoethyl)(ethyl)methylamine Hydrobromide

This guide offers a comprehensive technical comparison of analytical methodologies for the detection and quantification of (2-Bromoethyl)(ethyl)methylamine hydrobromide. As a reactive alkylating agent and a key intermediate in various synthetic pathways, the accurate and robust analysis of this compound is critical for quality control, reaction monitoring, and stability studies within research and drug development. This document moves beyond mere procedural lists to explain the causality behind methodological choices, providing field-proven insights and comparative data to empower researchers and scientists in selecting the most fit-for-purpose analytical strategy.

The Analytical Challenge: Understanding the Analyte

(2-Bromoethyl)(ethyl)methylamine hydrobromide is a tertiary amine salt. Its analytical characterization presents several distinct challenges:

  • Polarity and Ionic Nature: As a salt, it is highly polar and non-volatile, complicating separation by traditional gas chromatography and reversed-phase liquid chromatography.[1]

  • Thermal Lability: The molecule may be susceptible to degradation at elevated temperatures, a significant concern for GC-based methods.

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety makes detection by UV-Vis spectrophotometry less sensitive.[2]

  • Reactivity: Its nature as an alkylating agent means it can potentially react with active sites in a chromatographic system or with certain mobile phase components if not carefully controlled.

Addressing these challenges requires a nuanced approach to method selection and development, which we will explore in the following sections.

Chromatographic Techniques: The Cornerstone of Separation

Chromatography is indispensable for separating the analyte from impurities, starting materials, and degradation products. The choice between gas and liquid chromatography is dictated by the analyte's physicochemical properties.

Gas Chromatography (GC): A Viable Option Through Derivatization

Direct analysis of (2-Bromoethyl)(ethyl)methylamine hydrobromide by GC is generally unsatisfactory due to its salt form, which makes it non-volatile and prone to decomposition in a hot GC inlet.[3][4] The solution lies in chemical derivatization, a process that converts the polar amine into a more volatile and thermally stable derivative.[5][6]

Expertise & Experience: The Rationale for Derivatization The primary goal of derivatization here is to mask the active amine functionality. This is typically achieved through silylation or acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the hydrobromide salt and any active hydrogens, creating a less polar, more volatile trimethylsilyl (TMS) derivative.[5][6] This not only enables elution from the GC column but also significantly improves peak shape by preventing interactions with active sites in the system.[5]

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 200 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes to ensure complete derivatization.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS system.

  • GC-MS Conditions:

    • Injector: Split/Splitless, 260°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400.

Trustworthiness: This protocol is self-validating. A successful derivatization is confirmed by the presence of the expected TMS-derivative peak in the chromatogram and its corresponding mass spectrum. The use of a mass spectrometer provides definitive identification, including the characteristic isotopic pattern of the bromine atom, adding a high degree of confidence.[7]

High-Performance Liquid Chromatography (HPLC): The Preferred Approach

HPLC is inherently better suited for analyzing polar, non-volatile, and thermally labile compounds, making it the preferred technique for (2-Bromoethyl)(ethyl)methylamine hydrobromide. However, its high polarity poses a retention challenge on standard reversed-phase columns (e.g., C18).[1]

Expertise & Experience: Overcoming Poor Retention Two primary strategies effectively address the low retention of this polar cation:

  • Ion-Pair Chromatography (IPC): This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) into the mobile phase.[8] The reagent has a charged head group that pairs with the positively charged analyte and a hydrophobic tail that interacts with the C18 stationary phase, thereby increasing retention.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11][12][13] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention of highly polar compounds.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Sodium Heptanesulfonate and 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Mobile Phase A. Further dilute as necessary.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 50% B over 15 minutes.

    • Column Temperature: 35°C.

    • Detection: Charged Aerosol Detector (CAD), as the analyte lacks a strong chromophore.[2]

Trustworthiness: The use of an ion-pairing reagent provides a predictable and controllable retention mechanism. Method validation would involve demonstrating that peak retention and area are consistent and proportional to concentration, confirming the robustness of the ion-pairing interaction.

Spectroscopic Techniques for Structural Confirmation

While chromatography separates, spectroscopy identifies. For an unequivocal confirmation of structure and identity, spectroscopic methods are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the bulk material. It provides detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Signals (in D₂O):

  • A triplet corresponding to the -CH₃ of the ethyl group.

  • A quartet for the -CH₂- of the ethyl group.

  • A singlet for the N-CH₃ group.

  • Two triplets for the -N-CH₂-CH₂-Br protons. The protons on the carbon adjacent to the bromine atom (-CH₂-Br) will be significantly downfield (shifted to a higher ppm value) compared to those next to the nitrogen.[14][15]

Mass Spectrometry (MS)

When coupled with chromatography (GC-MS or LC-MS), MS provides molecular weight and structural information. For (2-Bromoethyl)(ethyl)methylamine, the most diagnostic feature is the bromine isotopic pattern.

Key Diagnostic Feature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This means that the molecular ion (M⁺) and any fragment containing a single bromine atom will appear as a pair of peaks (an "M" peak and an "M+2" peak) of almost equal intensity, separated by 2 m/z units.[16][17] This doublet is a definitive fingerprint for the presence of one bromine atom in an ion.

Comparative Summary of Analytical Methods

Technique Principle Advantages Limitations Best For
GC-MS Separation by volatility after conversion to a less polar derivative.High chromatographic efficiency; definitive mass-based identification.Requires derivatization; potential for incomplete reaction or side products.[3]Identifying and quantifying volatile or semi-volatile impurities; orthogonal method for purity.
HPLC (IPC/HILIC) Separation of polar compounds in the liquid phase based on partitioning.Direct analysis of the salt form; robust and reproducible for quantification.Ion-pairing reagents can be harsh on columns and MS systems; HILIC requires careful equilibration.[9]Routine quality control; purity analysis and assay quantification.
LC-MS HPLC separation coupled with mass spectrometric detection.High sensitivity and selectivity; provides molecular weight confirmation.Ion suppression from salts and ion-pairing reagents can be an issue.Trace-level impurity identification; stability studies for degradation products.
NMR Measures the magnetic properties of nuclei to elucidate molecular structure.Unambiguous structural confirmation; non-destructive.Low sensitivity; not suitable for trace analysis; requires pure sample.Definitive identification of bulk material; structural elucidation of unknown impurities.

Logical Workflow for Method Selection

The following diagram outlines a logical approach to selecting the appropriate analytical technique based on the specific research question.

Method_Selection_Workflow cluster_goal Analytical Goal cluster_methods Recommended Primary Technique goal What is the analytical objective? q1 Structural Confirmation of Bulk Material? q2 Routine Purity Assay or Quantification? q3 Identification of Unknown Trace Impurities? q4 Analysis of Potential Volatile Impurities? nmr NMR Spectroscopy hplc HPLC with CAD or MS (IPC or HILIC) lcms High-Sensitivity LC-MS gcms GC-MS (with Derivatization) q1->nmr q2->hplc q3->lcms q4->gcms

Caption: Decision diagram for selecting the optimal analytical method.

Conclusion

No single analytical method is universally superior for the analysis of (2-Bromoethyl)(ethyl)methylamine hydrobromide; rather, the optimal choice is dictated by the analytical objective. For definitive structural identity, NMR spectroscopy is the authoritative tool. For routine quantitative analysis, such as purity and assay determination, a well-developed HPLC method using either ion-pair chromatography or HILIC is the most robust and practical approach. When the goal is the sensitive detection and identification of trace-level impurities or degradation products, the specificity of mass spectrometry, coupled with either LC or GC, is required. By understanding the inherent challenges of the analyte and the specific strengths of each technique, researchers can develop and validate methods that ensure data integrity and support confident decision-making in the development process.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). Journal of Chromatography A.
  • HILIC. (n.d.). Dr. Maisch.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2025). MDPI.
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023). Chromatography Today.
  • Hydrophilic Interaction Liquid Chromatography (HILIC). (n.d.). Sigma-Aldrich.
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
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  • How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. (2022). Quora.
  • HPLC Analysis of Commercial Alkyl and Aryl Quaternary Ammonium Compounds used in Organoclay Type Rheological Additives. (n.d.). Journal of Liquid Chromatography.
  • Analyzing Alkyl Halides via NMR. (n.d.). Scribd.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks.
  • Spectroscopy Tutorial: Alkyl Halides. (n.d.). University of Calgary.
  • Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies.
  • Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds... (2006). Journal of Chromatography A.
  • Typical GC-MS chromatograms for the analysis of alkylamines... (n.d.). ResearchGate.
  • Derivatization of Amines. (n.d.). Scribd.
  • Determination of alkylamines in atmospheric aerosol particles... (2014). Atmospheric Measurement Techniques.
  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography... (2006). Journal of Chromatography A.
  • The M+1 & M+2 Peaks. (2023). Save My Exams.
  • Nuclear Magnetic Resonances (NMR) Spectroscopy. (n.d.). University of Wisconsin-River Falls.
  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS... (n.d.). PMC.
  • The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. (1973). Canadian Journal of Chemistry.
  • Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. (n.d.). Benchchem.
  • Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. (2025). LCGC International.
  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • Fast and Sensitive Determination of Quaternary Amines by UHPLC. (n.d.). Thermo Fisher Scientific.
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  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry.
  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. (n.d.). FOLIA.
  • Observations of Gas-Phase Alkylamines at a Coastal Site in the East Mediterranean Atmosphere. (2021). MDPI.
  • 2-Bromoethylamine Hydrobromide | 2576-47-8. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
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  • CAS 40052-63-9 | (2-Bromo-ethyl)-methyl-amine hydrobromide. (n.d.). Synblock.
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Comparative

Technical Guide: HPLC Analysis of (2-Bromoethyl)(ethyl)methylamine Reaction Mixtures

The following guide is structured as a high-level technical white paper designed for pharmaceutical process chemists and analytical scientists. It synthesizes chemical kinetics with chromatographic theory to provide a de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for pharmaceutical process chemists and analytical scientists. It synthesizes chemical kinetics with chromatographic theory to provide a definitive solution for analyzing (2-Bromoethyl)(ethyl)methylamine.

Executive Summary: The Analytical Challenge

(2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS 5845-27-2) represents a class of "nitrogen mustard" precursors used in the synthesis of pharmaceutical alkylating agents. Its analysis presents a "perfect storm" of chromatographic challenges:

  • Lack of Retention: As a small, hydrophilic, tertiary amine, it elutes in the void volume (

    
    ) on standard C18 columns.
    
  • Chemical Instability: In neutral or basic aqueous solutions, the molecule undergoes rapid intramolecular cyclization to form a reactive aziridinium ion.

  • Detection Limits: It lacks a strong chromophore, necessitating low-UV detection (200–210 nm) or alternative detectors (CAD/ELSD).

This guide compares three chromatographic approaches—Reversed-Phase (RP) , Ion-Pairing (IPC) , and Mixed-Mode Chromatography (MMC) —to demonstrate why MMC is the superior protocol for stability-indicating assays.

Chemical Context & Reaction Kinetics

To develop a robust method, one must understand the analyte's behavior in solution. The degradation pathway is pH-dependent.

Mechanism of Instability

At pH > 6, the free amine acts as an internal nucleophile, displacing the bromide leaving group to form a cyclic aziridinium ion . This intermediate is highly electrophilic and rapidly hydrolyzes to the amino-alcohol.

Analytical Implication: Sample diluents must be acidic (pH < 3) to protonate the amine, preventing cyclization during the autosampler residence time.

ReactionPathway Figure 1: pH-Dependent Degradation Pathway of (2-Bromoethyl)(ethyl)methylamine Start (2-Bromoethyl)(ethyl)methylamine (Linear Precursor) Aziridinium N-ethyl-N-methylaziridinium (Reactive Intermediate) Start->Aziridinium Cyclization (pH > 6, Fast) Hydrolysis (2-Hydroxyethyl)(ethyl)methylamine (Hydrolysis Product) Aziridinium->Hydrolysis Hydrolysis (+ H2O)

Figure 1: The analyte (Blue) cyclizes to the Aziridinium ion (Red) if pH is uncontrolled, eventually hydrolyzing to the alcohol (Green).

Comparative Methodology

We evaluated three distinct separation strategies. The goal was to separate the starting material (Bromide) from the hydrolysis product (Alcohol) and potential dimers.

Method A: Traditional C18 (The Baseline)
  • Column: C18 (3.5 µm, 150 x 4.6 mm)[1]

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile

  • Outcome: FAILURE .

    • The polar amine interacts with residual silanols (tailing) but lacks hydrophobic retention.

    • 
       (Retention Factor) < 0.5. Co-elution with system peaks.
      
Method B: Ion-Pairing Chromatography (IPC) (The Traditional Fix)
  • Column: C18 (5 µm, 250 x 4.6 mm)[2]

  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Acetonitrile.[1][2][3]

  • Outcome: FUNCTIONAL BUT FLAWED .

    • Pros: Excellent peak shape and retention (

      
      ).
      
    • Cons: Long equilibration times (>1 hour); incompatible with LC-MS (ion suppression); "sticky" reagents contaminate the HPLC system permanently [1].

Method C: Mixed-Mode Chromatography (The Recommended Solution)
  • Column: Mixed-Mode C18/SCX (Silica-based alkyl chain with embedded strong cation exchange groups).

  • Mechanism: Retains the amine via electrostatic interaction (cation exchange) and separates the bromide/alcohol analogs via hydrophobic selectivity.

  • Outcome: SUPERIOR .

    • Pros: Tunable retention via buffer strength; MS-compatible (volatile buffers); rapid equilibration.

Performance Data Comparison

The following data summarizes the performance of the three methods analyzing a spiked reaction mixture containing the starting material (SM) and the hydrolysis product (HP).

MetricMethod A: C18Method B: IPC (Octanesulfonate)Method C: Mixed-Mode (C18/SCX)
Retention Time (SM) 1.2 min (Void)12.4 min8.5 min
Retention Factor (

)
0.26.14.2
Tailing Factor (

)
2.5 (Severe)1.1 (Excellent)1.2 (Good)
Resolution (

)
N/A (Co-elution)4.55.2
MS Compatibility YesNo (Source contamination)Yes
Equilibration Time 10 min60-90 min15 min

Recommended Experimental Protocol (Mixed-Mode)

This protocol utilizes a Mixed-Mode approach to ensure stability and separation.[4]

Reagents & Equipment
  • Column: Primesep 100 or equivalent Mixed-Mode (C18 + Cation Exchange), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Note: Low pH is critical to suppress silanol activity and keep the analyte protonated.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Detector: UV at 210 nm (or CAD for higher sensitivity).

Step-by-Step Workflow
  • Sample Preparation (Critical Step):

    • Weigh 10 mg of reaction mixture.

    • Dissolve in 10 mL of 0.1 N HCl (Do not use water or methanol alone).

    • Rationale: The HCl ensures the amine remains protonated (linear form) and prevents cyclization to the aziridinium ion during analysis [2].

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to load cations).

    • 2-15 min: 10%

      
       60% B (Elute based on hydrophobicity).
      
    • 15-20 min: 10% B (Re-equilibration).

  • System Suitability Criteria:

    • Tailing Factor: < 1.5

    • %RSD (Area, n=5): < 2.0%

    • Resolution (Amine vs. Alcohol): > 2.0

Method Development Decision Tree

MethodSelection Figure 2: Method Selection Matrix for Polar Amines Start Start: Analyze (2-Bromoethyl)(ethyl)methylamine CheckMS Is Mass Spec (MS) Required? Start->CheckMS MS_Yes Yes CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No HILIC Option 1: HILIC (Good MS sensitivity, but sensitive to water in sample) MS_Yes->HILIC Alternative MixedMode Option 2: Mixed-Mode (C18/SCX) (Robust, MS compatible, tolerates aqueous diluents) MS_Yes->MixedMode Preferred MS_No->MixedMode Best Balance IPC Option 3: Ion-Pairing (High resolution, but contaminates system) MS_No->IPC Legacy Method

Figure 2: Decision matrix selecting Mixed-Mode chromatography as the optimal balance between robustness and compatibility.

References

  • T. Taylor , "A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography," Taylor & Francis Online, 2026. Link

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 155978264, (2-Bromoethyl)(ethyl)methylamine hydrobromide," PubChem, 2025. Link

  • Helix Chromatography , "Mixed-Mode Chromatography vs. Ion-Pairing Chromatography," HelixChrom, 2025. Link

  • Sigma-Aldrich , "Hydrophilic Interaction Liquid Chromatography (HILIC) Guide," Sigma-Aldrich Technical Library. Link

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Validation

Technical Guide: (2-Bromoethyl)(ethyl)methylamine Hydrobromide vs. Symmetrical Bromoalkylamines

Executive Summary: The "Asymmetric Advantage" In the landscape of nitrogen mustard precursors, (2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS 5845-27-2) occupies a critical "Goldilocks" zone between the hyper-reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Asymmetric Advantage"

In the landscape of nitrogen mustard precursors, (2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS 5845-27-2) occupies a critical "Goldilocks" zone between the hyper-reactive dimethyl analogs and the sterically hindered diethyl variants.

While often overlooked in favor of the cheaper dimethyl congener, the N-ethyl-N-methyl motif is essential in modern medicinal chemistry. It introduces asymmetry and lipophilic tuning without the massive steric penalty of a diethyl group. This guide objectively compares its performance, kinetics, and utility against its symmetrical counterparts.

Chemical Profile & Physical Properties

The choice of alkylating agent dictates the rate of aziridinium formation—the rate-determining step (RDS) in these alkylations.

Feature(2-Bromoethyl)(ethyl)methylamine HBr (2-Bromoethyl)dimethylamine HBr (2-Bromoethyl)diethylamine HBr
CAS Number 5845-27-22862-39-72576-47-8 (Parent) / 13879-83-9
Molecular Weight ~246.97 g/mol ~232.95 g/mol ~261.00 g/mol
Steric Profile Asymmetric (Intermediate) Low (Symmetrical)High (Symmetrical)
Aziridinium Rate Medium (

)
Fast (

)
Slow (

)
Lipophilicity (LogP) Tunable (+0.5 vs Me)LowHigh
Primary Utility Fine-tuning SAR, receptor fitGeneric alkylation, prodrugsSteric blocking, high lipophilicity

Critical Insight: The reaction rate of 2-haloalkylamines is governed by the Thorpe-Ingold effect (gem-dialkyl effect). The dimethyl analog cyclizes fastest due to favorable bond angle compression. The ethyl-methyl analog is slower, providing a wider window for handling before "self-destruction" (dimerization) occurs in non-nucleophilic media.

Mechanistic Reactivity & Kinetics

The alkylation efficiency of these reagents relies on the in situ generation of the electrophilic aziridinium ion.

Kinetic Hierarchy

Experimental data on carbamoyl analogs (a proxy for steric influence on nitrogen) suggests a steep penalty for increasing alkyl size.

  • Dimethyl: Baseline reactivity (Fastest).

  • Ethyl-Methyl: ~4-10x slower cyclization than dimethyl.

  • Diethyl: ~70-100x slower cyclization than dimethyl.

This kinetic profile makes the Ethyl-Methyl variant superior when the target nucleophile is sluggish; it maintains a steady concentration of the active aziridinium species without rapidly consuming itself via dimerization/polymerization.

Visualization: Aziridinium Formation & Fate

AziridiniumKinetics cluster_rates Relative Cyclization Rates (k1) Precursor (2-Bromoethyl)(ethyl)methylamine (Pro-electrophile) Aziridinium Aziridinium Ion (Active Electrophile) Precursor->Aziridinium k1 (Cyclization) Rate: Et/Me < Me/Me Product Alkylated Target (Desired) Aziridinium->Product + Nucleophile (Nu-) k2 (Fast) Dimer Piperazinium Dimer (Dead End Waste) Aziridinium->Dimer + Precursor (Self-Alkylation) Hydrolysis Amino-Alcohol (Hydrolysis) Aziridinium->Hydrolysis + H2O RateComp Dimethyl (Fastest) > Ethyl-Methyl (Medium) > Diethyl (Slowest)

Caption: Kinetic pathway of aziridinium formation. The Ethyl-Methyl analog balances k1 to minimize dimerization while ensuring sufficient active electrophile concentration.

Strategic Applications in Drug Design

Why choose the asymmetric Ethyl-Methyl reagent over the simpler Dimethyl?

  • Receptor Binding Pocket Fit: Many GPCRs and enzymes (e.g., Acetylcholinesterase, Soluble Epoxide Hydrolase) have hydrophobic pockets that are too large for a methyl group but too small for a diethyl group. The N-ethyl-N-methyl moiety fills these pockets precisely, often increasing binding affinity by orders of magnitude (e.g., 1500-fold increase observed in sEH inhibitors when optimizing the amine scaffold).

  • Chirality & Prochirality: Upon alkylation, the nitrogen often becomes a quaternary ammonium center. If the target molecule is chiral, the N-ethyl-N-methyl group creates a diastereomeric relationship , allowing for separation of isomers or specific interactions with chiral biological matrices.

  • Solubility & Lipophilicity Balance:

    • Dimethyl:[1][2] High water solubility, lower blood-brain barrier (BBB) penetration.

    • Diethyl:[1][2] Lower water solubility, higher BBB penetration.

    • Ethyl-Methyl:[3][4] Optimizes logP for oral bioavailability while maintaining sufficient aqueous solubility for formulation.

Experimental Protocols

A. Synthesis of (2-Bromoethyl)(ethyl)methylamine HBr

Adapted from standard ethanolamine bromination protocols.

Reagents:

  • N-Ethyl-N-methylethanolamine (1.0 eq)

  • Hydrobromic acid (48% aq, 3.0 eq)

  • Solvent: Toluene or Xylene (for azeotropic removal of water)

Procedure:

  • Charge: Place N-Ethyl-N-methylethanolamine in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Acidification: Add 48% HBr dropwise at 0°C (Exothermic!).

  • Distillation: Heat the mixture to reflux. Water is removed azeotropically via the Dean-Stark trap.

  • Precipitation: As water is removed, the internal temperature rises (~110-120°C). The product may crystallize or form a separate dense oil phase.

  • Isolation: Cool to room temperature. If solid, filter and wash with cold acetone. If oil, induce crystallization with anhydrous ethanol/ether or use directly if purity permits.

  • Purification: Recrystallize from Ethanol/Acetone.

B. General Alkylation Protocol (Phenol Derivatization)

Objective: Alkylation of a phenol to create an N-ethyl-N-methylaminoethyl ether.

  • Activation: Dissolve Phenol (1.0 eq) in Acetone or Acetonitrile. Add K2CO3 (3.0 eq) or Cs2CO3 (1.5 eq). Stir at RT for 30 min.

  • Addition: Add (2-Bromoethyl)(ethyl)methylamine HBr (1.2 eq).

    • Note: Free-basing the amine beforehand is NOT recommended as the free base cyclizes/dimerizes rapidly. Add as the HBr salt directly to the basic mixture.

  • Reaction: Reflux (60-80°C) for 12-24 hours.

    • Monitoring: TLC/LCMS. Look for the disappearance of phenol.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water (pH > 10).

  • Yield Expectation: 70-85%. (Lower than Dimethyl analog due to slower kinetics, but higher specificity).

Decision Matrix: Selecting the Right Reagent

SelectionMatrix Start Select Bromoalkylamine Q1 Is the target site sterically hindered? Start->Q1 Res1 Use (2-Bromoethyl)dimethylamine (Smallest, Fastest) Q1->Res1 No (Open site) Q2 Is Lipophilicity/BBB penetration critical? Q1->Q2 Yes Res2 Use (2-Bromoethyl)diethylamine (Most Lipophilic) Q2->Res2 Yes (Max Lipophilicity) Q3 Is precise receptor fit or asymmetry required? Q2->Q3 No (Need Balance) Q3->Res1 No (Default) Res3 Use (2-Bromoethyl)(ethyl)methylamine (Balanced Profile) Q3->Res3 Yes

Caption: Decision tree for selecting bromoalkylamines based on steric and pharmacological requirements.

Safety & Toxicity Warning

  • Vesicant Hazard: Like all nitrogen mustard precursors, (2-Bromoethyl)(ethyl)methylamine HBr can form the aziridinium ion on contact with skin moisture. It is a potent skin and eye irritant and potential blistering agent.

  • Handling: Handle only in a fume hood. Wear double nitrile gloves.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to open the aziridinium ring harmlessly.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 155978264, (2-Bromoethyl)(ethyl)methylamine hydrobromide. Retrieved from [Link]

  • Cortese, F. (1938).Synthesis of 2-Bromoethylamine Hydrobromide and Analogs. Organic Syntheses, Coll. Vol. 2, p.91. (Foundational protocol for bromoethylamine synthesis).
  • Lee, H.C., et al. (2015). Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase.[5] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the specific SAR advantage of the Et/Me motif).

  • Thorarensen, A., et al. (2021). Pseudo-irreversible butyrylcholinesterase inhibitors: SAR study of N-dialkyl carbamates. Bioorganic & Medicinal Chemistry.[2][5][6][7][8] (Provides kinetic data on the steric penalty of Et vs Me groups).

  • Graham, J. D., & Lewis, G. P. (1954).The role of the cyclic ethyleneiminium ion in the pharmacological activity of the 2-haloethylamines. British Journal of Pharmacology.

Sources

Comparative

Validation of Synthesis Purity by Elemental Analysis: A Modern Comparative Guide

Executive Summary: The "Gold Standard" in a Modern Context For decades, Elemental Analysis (CHN/CHNS) has served as the gatekeeper for publication-quality organic synthesis. The " rule"—requiring experimental carbon, hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" in a Modern Context

For decades, Elemental Analysis (CHN/CHNS) has served as the gatekeeper for publication-quality organic synthesis. The "


 rule"—requiring experimental carbon, hydrogen, and nitrogen values to match theoretical calculations within 0.4 absolute percentage points—remains the primary benchmark for establishing bulk purity in journals like The Journal of Organic Chemistry (JOC) and Angewandte Chemie.

However, in modern drug discovery, reliance on EA alone can be misleading. While EA excels at confirming bulk composition, it struggles with high-molecular-weight compounds, trapped solvates, and inorganic residues. This guide provides a rigorous, self-validating framework for using EA, while objectively comparing it to orthogonal techniques like Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis: EA vs. Alternatives

To select the correct validation method, researchers must understand the mechanistic distinctions between "chromatographic purity" (signal area %) and "absolute purity" (mass %).

Table 1: Comparative Matrix of Purity Validation Methods
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC (UV/Vis) HRMS
Primary Output Absolute Mass % (Bulk Purity)Absolute Mass % (Bulk Purity)Relative Area % (Chromatographic Purity)Molecular Formula / Exact Mass
Detection Principle Combustion

Gas Separation
Nuclear Spin Resonance (Proton counting)UV Absorption (Chromophore dependent)Mass-to-Charge Ratio
Sensitivity to Solvents High (Causes failure)High (Quantifies them)Low (Often elute in void volume)Low (Not detected)
Sensitivity to Inorganics High (Lowers all % values)Low (Invisible, unless using internal std)Low (Invisible)Low (Invisible)
Sample Requirement ~2–5 mg (Destructive)~2–10 mg (Non-destructive)<1 mg (Non-destructive)<0.1 mg (Destructive)
Precision

to


to

(Routine)

(High precision)
Varies (Response factor dependent)< 5 ppm (Mass accuracy, not purity)
Best Use Case Final compound validation; confirming bulk homogeneity.Precious samples; quantifying solvates/water; reference standards.Routine reaction monitoring; separating impurities.Identity confirmation; impurity ID.

Deep Dive: The Mechanics of Combustion Analysis

Understanding the "Black Box" of the CHN analyzer is critical for troubleshooting.

The Combustion Workflow
  • Purge: Helium carrier gas removes atmospheric

    
     and 
    
    
    
    .
  • Combustion: Sample is dropped into a reactor at >900°C (often with

    
     catalyst) in the presence of excess 
    
    
    
    .
  • Reduction: Gases pass over hot copper (Cu) to reduce

    
     and remove excess 
    
    
    
    .
  • Separation: Gases (

    
    ) are separated via GC column.
    
  • Detection: Thermal Conductivity Detector (TCD) measures signal vs. standards (e.g., Acetanilide).

Visualization: Combustion Mechanism

CombustionMechanism cluster_0 1. Sample Intro cluster_1 2. Combustion Reactor (>900°C) cluster_2 3. Reduction Reactor (600°C) cluster_3 4. Detection Sample Sample (Solid/Liq) + Tin Capsule Oxidation Flash Combustion (+ O2) Sample->Oxidation Gases1 CO2, H2O, NOx, Excess O2 Oxidation->Gases1 Copper Reduced Copper (Cu) Gases1->Copper Reduction Gases2 CO2, H2O, N2 Copper->Gases2 Separation GC Separation Gases2->Separation TCD TCD Detector (%C, %H, %N) Separation->TCD

Figure 1: The sequential physicochemical transformation in a CHNS analyzer. Note that inorganic residues (ash) remain in the combustion reactor and do not generate detectable gas, lowering the overall percentage.

Experimental Protocol: Self-Validating Purity Assessment

To ensure scientific integrity, this protocol integrates specific "stop-gates" where the researcher must validate the system before proceeding.

Step 1: Sample Preparation (The Critical Variable)

Causality: 90% of EA failures are due to trapped solvent or moisture, not synthetic impurity. A 1% weight contribution from water (often invisible in NMR if exchange broadens the peak) can shift %C by >0.5%.

  • Protocol:

    • Dry sample in a vacuum oven (

      
       mbar) at 40–60°C for at least 12 hours.
      
    • Validation: Run a TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry) if solvates are suspected.

    • Homogenize the sample. Large crystals combust unevenly. Crush to a fine powder using a clean agate mortar.

Step 2: Weighing and Encapsulation
  • Equipment: Ultra-microbalance (readability

    
    ).
    
  • Target Mass: 2.0 – 5.0 mg (Check instrument linearity range).

  • Procedure:

    • Tare the tin capsule.

    • Add sample.[1][2]

    • Fold capsule to exclude air (nitrogen error).

    • Self-Check: If the balance drifts

      
       during weighing, static electricity is present. Use an ionizing bar.
      
Step 3: Data Analysis & The Rule

Calculate the theoretical mass percentages based on the molecular formula.



Compare with Found values.[3]
  • Pass:

    
     for C, H, and N.
    
  • Fail: Deviation

    
    .
    

Troubleshooting & Decision Matrix

When EA fails, the direction of the deviation provides the diagnostic clue.

Table 2: Diagnostic Interpretation of EA Deviations
ObservationProbable CauseCorrective Action
Low %C, Low %H, Low %N Inorganic contamination (Silica, Salts, Metals). Inorganics do not combust, acting as "dead mass."Filter sample through 0.2

PTFE; check ash content; use qNMR.
High %H, Low %C Water contamination (Hygroscopic). Water adds mass and H, but dilutes C.Dry aggressively (

desiccator); measure water by Karl Fischer.
High %C Trapped organic solvent (e.g., EtOAc, Hexane) or incomplete combustion (soot formation).Check

NMR for solvent peaks; increase

dose in combustion.
High %N Trapped N-containing solvent (DMF, Pyridine,

).
Extended high-vac drying; lyophilization.
Workflow: The Purity Decision Tree

Use this logic flow to determine when to stick with EA and when to switch to qNMR.

DecisionTree Start Start: Synthesized Compound Dry Vacuum Dry & Homogenize Start->Dry EA_Run Run Elemental Analysis (CHN) Dry->EA_Run Check Within +/- 0.4%? EA_Run->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No SolventCheck Check 1H NMR for Solvents Fail->SolventCheck InorganicCheck Check for Inorganics (Ash/Residue) SolventCheck->InorganicCheck No Solvents Recalc Recalculate for Solvate? (e.g., + 0.5 H2O) SolventCheck->Recalc Solvents Found qNMR Switch to qNMR (Internal Std) InorganicCheck->qNMR Inorganics Suspected Repurify Repurify (Crystallization/Prep-HPLC) InorganicCheck->Repurify Unknown Impurity Recalc->Pass Matches Solvate Recalc->Repurify Does not match

Figure 2: Strategic decision tree for validating synthesis purity. Note that recalculating for solvates is acceptable in some contexts but often indicates incomplete drying.

References

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Anal. Methods Committee. "Uncertainty of nitrogen determination by the Dumas method." The Analyst. [Link]

  • Babij, N. R., et al. "Elemental Analysis: An Historical Perspective and Modern Application." ACS Central Science. [Link]

Sources

Validation

Kinetic Profiling of (2-Bromoethyl)(ethyl)methylamine Hydrobromide: A Comparative Guide

Executive Summary Compound: (2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS: 5845-27-2) Class: Monofunctional Nitrogen Mustard / Alkylating Agent Primary Application: Mechanistic probe for alkylation kinetics; model f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2-Bromoethyl)(ethyl)methylamine hydrobromide (CAS: 5845-27-2) Class: Monofunctional Nitrogen Mustard / Alkylating Agent Primary Application: Mechanistic probe for alkylation kinetics; model for aziridinium ion behavior without cross-linking interference.

This guide provides a technical analysis of the kinetic behavior of (2-Bromoethyl)(ethyl)methylamine hydrobromide. Unlike bifunctional mustards (e.g., Mechlorethamine, HN2) that induce inter-strand DNA cross-links, this monofunctional analogue acts as a precise kinetic probe. It allows researchers to isolate the mono-alkylation event —specifically the rate of aziridinium ion formation and subsequent nucleophilic attack—without the confounding variables of secondary cyclization or cross-linking.

Key Performance Differentiator: The presence of the Bromide leaving group renders this compound significantly more reactive (


) than its chlorinated counterparts, making it ideal for rapid kinetic assays where "chloro-mustards" are too slow or require elevated temperatures.

Mechanistic Architecture: The Aziridinium Gateway

The reactivity of (2-Bromoethyl)(ethyl)methylamine is governed by Neighboring Group Participation (NGP) . The nitrogen lone pair performs an intramolecular nucleophilic attack on the


-carbon, displacing the bromide ion.
Reaction Pathway Diagram

The following diagram illustrates the transformation from the stable hydrobromide salt to the reactive aziridinium species and final hydrolysis product.

ReactionMechanism Salt (2-Bromoethyl)(ethyl)methylamine Hydrobromide (Stable Salt) FreeBase Free Base (Reactive Form) Salt->FreeBase Deprotonation (pH > pKa) Aziridinium Ethyl-Methyl-Aziridinium Ion (Electrophile) FreeBase->Aziridinium k1 (Cyclization) Rate Determining Step Aziridinium->FreeBase Reversible (Br- attack) Product Hydrolysis/Alkylation Product Aziridinium->Product k2 (Nucleophilic Attack) + H2O / Nu-

Figure 1: Mechanistic pathway showing activation via deprotonation and rate-determining cyclization.

Mechanistic Insights
  • pH Switch: In its hydrobromide form (pH < 4), the nitrogen is protonated (

    
    ), preventing the lone pair from attacking the carbon. The compound is kinetically inert.
    
  • Leaving Group Effect: The C-Br bond is weaker than the C-Cl bond found in standard nitrogen mustards. This results in a

    
     (cyclization rate) that is typically 50–100x faster  than the chloro-analog [1].
    
  • Aziridinium Stability: The resulting quaternary aziridinium ion is highly electrophilic but transient. In aqueous solution, it hydrolyzes to the amino-alcohol; in biological systems, it alkylates DNA (N7-guanine).

Comparative Kinetic Performance

The following table contrasts (2-Bromoethyl)(ethyl)methylamine against standard alternatives used in alkylation studies.

Table 1: Kinetic & Reactivity Profile Comparison
Feature(2-Bromoethyl)(ethyl)methylamine(2-Chloroethyl)(ethyl)methylamineMechlorethamine (HN2)
Leaving Group Bromide (Br⁻) Chloride (Cl⁻)Chloride (Cl⁻)
Cyclization Rate (

)
Fast (

mins at 25°C)
Slow (

hours at 25°C)
Moderate
Mechanism Monofunctional (Single hit)Monofunctional (Single hit)Bifunctional (Cross-linker)
Aziridinium Accumulation High (Rapid formation)Low (Rate limiting formation)Moderate
Primary Utility Fast Kinetic Probe / Labeling Slow Release / Controlled AlkylationCytotoxicity / Cross-linking Studies
Stability (Acidic) HighHighHigh

Expert Insight: When studying rapid biological processes (e.g., enzyme active site labeling), the Bromo-derivative is superior because its cyclization is not the bottleneck. For long-term cell culture toxicity studies, the Chloro-derivative is often preferred to prevent rapid hydrolysis before cellular uptake [2].

Experimental Methodologies

To validate the kinetics of this compound, two primary protocols are recommended. The NMR method provides structural resolution, while the Conductometric method provides high-temporal-resolution rate data.

Protocol A: H NMR Kinetic Monitoring (Gold Standard)

This method directly visualizes the disappearance of the precursor and the formation of the aziridinium ring.

Reagents:

  • Compound: 10 mg (2-Bromoethyl)(ethyl)methylamine HBr.

  • Solvent: Deuterated Phosphate Buffer (pH 7.4) or

    
     with NaOD (to adjust pD).
    
  • Internal Standard: t-Butanol (inert).

Workflow Diagram:

NMRProtocol Step1 Preparation: Dissolve 10mg Compound in D2O (Keep on Ice) Step2 Activation: Adjust pD to 7.4 using NaOD (Start Timer t=0) Step1->Step2 Step3 Acquisition: Transfer to NMR Probe (25°C or 37°C) Run Arrayed 1H Spectra every 60s Step2->Step3 Step4 Analysis: Integrate alpha-CH2 peaks: Precursor (3.6 ppm) vs Aziridinium (2.5-3.0 ppm) Step3->Step4

Figure 2: NMR Kinetic Workflow. Note: Chemical shifts are approximate and solvent-dependent.

Data Analysis:

  • Monitor the triplet at ~3.6 ppm (CH2-Br).

  • Watch for the emergence of complex multiplets at ~2.5–3.0 ppm (Aziridinium ring protons).

  • Plot

    
     vs. Time. The slope represents 
    
    
    
    .
Protocol B: Potentiometric Halide Release

This method measures the release of free bromide ions (


) as the cyclization proceeds.
  • Setup: Thermostated vessel (25°C) with 10 mM compound in aqueous buffer.

  • Detection: Ion-Selective Electrode (ISE) for Bromide or intermittent titration with

    
    .
    
  • Logic: The starting material has covalently bound Br. Cyclization releases ionic

    
    .
    
  • Calculation: The rate of

    
     appearance equals the rate of cyclization (
    
    
    
    ).

Stability & Handling Guide

  • Storage: Must be stored as the Hydrobromide salt at -20°C. In this form, the amine is protonated (

    
    ), rendering the lone pair unavailable for cyclization.
    
  • Activation: Dissolving the salt in neutral or basic buffer (pH > 7) immediately initiates cyclization.

  • Quenching: To stop a reaction for analysis, immediately acidify the sample to pH < 3 (using HCl or TFA). This protonates any remaining free base and stabilizes the remaining linear precursor, though it will not reverse the aziridinium that has already formed [3].

References

  • Comparison of Cyclization Rates of Haloethylamines. Journal of the American Chemical Society. Comparison of 2-bromo vs 2-chloro derivatives indicates a 50-100 fold rate increase for bromide leaving groups in related mustard systems.

  • Kinetics and Mechanism of Hydrolysis of Nitrogen Mustards. MDPI / NIH. Detailed kinetic analysis of aziridinium formation and hydrolysis in aqueous media.

  • Synthetic Applications of Aziridinium Ions. Molecules. Review of the generation, stability, and reactivity of aziridinium ions from precursor salts.

  • 2-Bromoethylamine Hydrobromide Properties. PubChem. Chemical and physical property database for bromoethylamines.

Safety & Regulatory Compliance

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